4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 112161-65-6
VCID: VC21335032
InChI: InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3
SMILES: CC1=CS(=O)(=O)CC1S(=O)(=O)Cl
Molecular Formula: C5H7ClO4S2
Molecular Weight: 230.7 g/mol

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

CAS No.: 112161-65-6

Cat. No.: VC21335032

Molecular Formula: C5H7ClO4S2

Molecular Weight: 230.7 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide - 112161-65-6

Specification

CAS No. 112161-65-6
Molecular Formula C5H7ClO4S2
Molecular Weight 230.7 g/mol
IUPAC Name 4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride
Standard InChI InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3
Standard InChI Key VZBHRKUDEXFDPM-UHFFFAOYSA-N
SMILES CC1=CS(=O)(=O)CC1S(=O)(=O)Cl
Canonical SMILES CC1=CS(=O)(=O)CC1S(=O)(=O)Cl

Introduction

Basic Identification and Chemical Structure

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is identified by the CAS registry number 112161-65-6. The compound has a molecular formula of C5H7ClO4S2 with a calculated molecular weight of 230.7 g/mol . This organosulfur compound features a partially saturated thiophene core structure with multiple functional groups including a sulfonyl chloride moiety and sulfone functionality, which contribute to its chemical reactivity profile.

The compound is also known by several synonyms, including:

  • 4-methyl-2,3-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

  • 4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride

Structural Characteristics

The molecular structure consists of a 2,3-dihydrothiophene ring system with a methyl substituent at the 4-position. The ring is oxidized to a 1,1-dioxide (sulfone), and a sulfonyl chloride group is attached at the 3-position. This combination of functional groups creates a reactive electrophilic center at the sulfonyl chloride, making the compound potentially useful in various organic transformations.

The standard SMILES notation for this compound is CC1=CS(=O)(=O)CC1S(=O)(=O)Cl, which encodes the two-dimensional structure in a linear format. The compound's Standard InChI representation is InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3, providing a standardized representation of its chemical structure.

Structural Characterization

The compound features two sulfur atoms in different oxidation states. One sulfur atom is part of the partially saturated thiophene ring system and is oxidized to a sulfone (dioxide), while the other forms the reactive sulfonyl chloride group. These structural features contribute to the compound's electrophilic character, making it potentially valuable as a synthetic intermediate.

ParameterValue
CAS Registry Number112161-65-6
Molecular FormulaC5H7ClO4S2
Molecular Weight230.7 g/mol
IUPAC Name4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride
InChI KeyVZBHRKUDEXFDPM-UHFFFAOYSA-N
Creation Date in PubChemFebruary 8, 2007
Last Modified in PubChemApril 5, 2025

The compound's structural information is cataloged in chemical databases including PubChem, where it is assigned CID 13679982 .

Structural Relationships and Analogs

Understanding the relationship between 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide and structurally similar compounds provides context for its chemical behavior and potential applications.

Related Compounds

A structurally related compound is tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS: 17115-47-8), which differs primarily in the absence of the methyl group and the level of saturation in the thiophene ring . This related compound has a molecular formula of C4H7ClO4S2 and a molecular weight of 218.683 g/mol.

Structural Analogs in Patent Literature

The patent literature describes several thiophene sulfonamide derivatives that share structural features with 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide. These include compounds such as N-(1,1-Dimethylethyl)-2,5-thiophenedisulfonamide and various thieno[3,2-a]-1,2-thiazine derivatives . These structurally related compounds have been investigated for their potential pharmaceutical applications, particularly as carbonic anhydrase inhibitors.

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